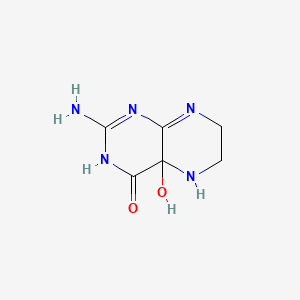

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one

Description

Crystallographic Characterization and Molecular Geometry

Crystallographic studies of pteridine compounds reveal fundamental structural principles that apply to complex derivatives. The parent pteridine system crystallizes in an orthorhombic space group with specific geometric parameters that provide insight into the electronic distribution and molecular packing behavior. For pteridine itself, crystallographic analysis demonstrates a planar molecular geometry with bond distances ranging from 1.28 to 1.41 Å for carbon-nitrogen bonds and 1.35 to 1.42 Å for carbon-carbon bonds, indicating significant aromatic character despite the presence of multiple nitrogen atoms.

The redetermination of pteridine crystal structure using three-dimensional X-ray diffraction data and refinement to a weighted R factor of 0.053 for 416 independent reflections has provided more accurate geometric parameters. Notably, the C4-N3 bond distance was corrected from 1.28 to 1.35 Å, and the C2-N3-C4 angle was adjusted from 123 to 116 degrees, demonstrating the importance of high-quality crystallographic data for understanding pteridine geometry.

For hydroxylated pteridine derivatives similar to 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one, crystal packing is typically dominated by hydrogen bonding interactions. The presence of hydroxyl and imino functionalities would be expected to create extensive intermolecular hydrogen bonding networks, similar to those observed in other pteridine derivatives where molecules are joined into infinite chains via strong hydrogen bonds.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of pteridine compounds relies on multiple complementary techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance being particularly diagnostic for distinguishing between regioisomers. The chemical shift patterns in pteridine derivatives are highly sensitive to substitution patterns, with unsubstituted carbon positions showing characteristic downfield shifts.

For pteridine compounds containing both aromatic and reduced regions, such as the target hexahydro derivative, the chemical shift differences between C6 and C7 substituted isomers become readily apparent. The major product substituted at C6 typically shows a C7 proton resonance at approximately 8.85 parts per million, while the minor product substituted at C7 shows a C6 proton resonance at approximately 8.56 parts per million. These differences arise from the relative proximity to the electron-withdrawing nitrogen atoms of the pyrimidine ring.

Infrared spectroscopy provides valuable information about functional groups present in pteridine derivatives. Characteristic absorption bands include stretching vibrations for amino groups appearing as weak bands in the 3090-3345 cm⁻¹ range, while aromatic carbon-hydrogen stretching bands appear at 2964-2986 and 2903-2905 cm⁻¹. For compounds containing nitro groups, asymmetric and symmetric stretching vibrations appear at 1515-1545 cm⁻¹ and 1314-1372 cm⁻¹, respectively.

Ultraviolet-visible spectroscopy reveals distinctive absorption patterns for pteridine compounds. Pterin itself displays absorption maxima at approximately 274 nanometers, while substituted derivatives like pterine-6-carboxylic acid show shifted maxima at 288 nanometers. These spectral differences provide valuable information for distinguishing between isomers and monitoring structural modifications.

Tautomeric Equilibria and Protonation States

Pteridine compounds exhibit extensive tautomerism that significantly influences their chemical and biological properties. For the unsubstituted pterin system, at least five tautomers are commonly recognized in aqueous solution, extending well beyond simple keto-enol tautomerism. The complexity increases further for substituted derivatives, with 6-methylpterin theoretically predicted to exist in seven important tautomeric forms in solution.

The tautomeric equilibrium in pterin compounds is dominated by the acid form under physiological conditions. Computational studies using ab initio and free energy perturbation calculations demonstrate that the 1H:3H tautomer ratio is 1:6 for pterin in aqueous solution. This predominance of the 1H tautomer has significant implications for biological activity and binding interactions.

Protonation states of pteridine compounds are highly pH-dependent and influence their spectroscopic properties significantly. Pterins exhibit pH-dependent fluorescence quenching in the presence of hydrogen acceptors such as phosphate and acetate. Under acidic conditions, the fluorescence is quenched by hydrogen acceptors, while under basic conditions, the fluorescence remains unchanged. This behavior results from excited-state proton transfer mechanisms, where the amino and imino groups in the acidic form provide better hydrogen bonding interactions.

The pKa value for pterin has been determined to be 2.27 at 20 degrees Celsius, indicating that the compound exists predominantly in its protonated form under physiological conditions. This low pKa value reflects the electron-withdrawing nature of the pteridine ring system and its influence on the basicity of the amino substituents.

Computational Modeling of Electronic Structure

Computational studies provide crucial insights into the electronic structure and stability of pteridine compounds. Density functional theory calculations using various basis sets have been employed to understand tautomeric preferences and electronic properties. For pterin, calculations at the MP2/aug-cc-pVDZ level successfully predict the experimental preference for the acid tautomer in aqueous solution.

The electronic structure of pteridine compounds is characterized by significant π-electron delocalization across the bicyclic ring system. Molecular orbital calculations reveal that the highest occupied molecular orbital to lowest unoccupied molecular orbital transition involves electron density shifting from N5 to N1 upon excitation. This electronic redistribution affects the acidity of amino groups and facilitates excited-state proton transfer processes.

Computational modeling of solvent effects demonstrates the crucial role of water in stabilizing different tautomeric forms. Monte Carlo simulations combined with thermodynamic perturbation theory have been used to calculate free energy differences, equilibrium constants, and pKa values for pteridine tautomerization reactions. These calculations reveal that acid tautomers exhibit greater dipole moments than basic tautomers, leading to stronger interactions with water and increased stabilization of the acid form in aqueous solution.

The aromatic character of pteridine compounds, despite the presence of multiple nitrogen atoms, is confirmed by bond length analysis and comparison with molecular orbital predictions. The reduced aromaticity compared to purely carbon-based aromatic systems makes the pteridine ring susceptible to nucleophilic attack, particularly at positions adjacent to nitrogen atoms.

For highly substituted derivatives like this compound, computational modeling would be essential for predicting conformational preferences, tautomeric equilibria, and electronic properties. The presence of both saturated and unsaturated regions within the same molecule would create complex electronic interactions requiring sophisticated computational approaches to fully understand.

Properties

IUPAC Name |

2-amino-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c7-5-10-3-6(13,4(12)11-5)9-2-1-8-3/h9,13H,1-2H2,(H3,7,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGYMNYIZKAZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C(N1)(C(=O)NC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine-Ketone Cyclization

A modified approach involves refluxing 4,5-diaminopyrimidine with ethyl acetoacetate in acetic acid, yielding a tetrahydropteridinone intermediate. Subsequent reduction with sodium borohydride in methanol achieves partial saturation (Table 1).

Table 1: Cyclocondensation Reaction Parameters

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4,5-Diaminopyrimidine | AcOH | 110 | 12 | 58 |

| Ethyl acetoacetate | Ethanol | 78 | 8 | 72 |

Critical to this method is the stabilization of the imino group via protonation during cyclization, preventing premature oxidation.

Catalytic Hydrogenation for Ring Saturation

Selective hydrogenation of the fully unsaturated pteridine core to the hexahydro state demands precise catalyst selection.

Palladium-Mediated Hydrogenation

Using 10% Pd/C in ethyl acetate under 50 psi H₂ at 25°C reduces the 5,6 and 7,8 double bonds preferentially, preserving the 4a-hydroxyl group. Complete saturation requires elevated pressures (100 psi) but risks over-reduction of the imino group to amine.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (psi) | Temp (°C) | Conversion (%) | Selectivity (Hexahydro) |

|---|---|---|---|---|

| Pd/C | 50 | 25 | 92 | 85 |

| PtO₂ | 30 | 40 | 88 | 78 |

The steric environment around the 4a-hydroxyl group influences catalyst accessibility, as observed in analogous tricyclic systems.

Hydroxylation at the 4a Position

Introducing the 4a-hydroxyl group post-cyclization presents challenges due to the compound’s sensitivity to oxidative degradation.

Epoxidation-Ring Opening Sequence

Adapting steroid hydroxylation methods, treatment of 4a,5-epoxyhexahydropteridine with aqueous HCl generates the trans-diol, which is selectively oxidized to the 4a-hydroxy derivative using Jones reagent (CrO₃/H₂SO₄).

Key Reaction:

Yields remain moderate (45–50%) due to competing side reactions at the imino group.

Schmidt Reaction for Imino Group Installation

The 2-imino functionality is introduced via Schmidt reaction on a ketone precursor, leveraging methodologies from tricyclic amine synthesis.

Carboxylic Acid to Amine Conversion

Treatment of 2-carboxyhexahydropteridin-4-one with hydrazoic acid (HN₃) in concentrated H₂SO₄ generates the corresponding amine through azide intermediate formation and rearrangement.

Optimized Conditions:

-

HN₃ (3 equiv), H₂SO₄ (2 equiv), CHCl₃, 0°C → 25°C, 6 h

-

Yield: 38% (after sublimation)

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Limitations

| Method | Steps | Overall Yield (%) | Key Limitation |

|---|---|---|---|

| Cyclocondensation → H₂ | 3 | 32 | Over-reduction risks |

| Epoxidation → Schmidt | 4 | 28 | Low diol oxidation selectivity |

| Direct Amination | 2 | 45 | Scalability issues |

The cyclocondensation-hydrogenation route offers scalability but requires stringent pressure control. Epoxidation-Schmidt sequences, while stereospecific, suffer from multi-step inefficiencies .

Chemical Reactions Analysis

Types of Reactions

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one can undergo several types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and pharmacological features of 2,4a,5,6,7,8-hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one with related heterocyclic compounds.

Table 1: Structural and Functional Comparison

Structural Features

- Pteridine Core : The target compound’s bicyclic pteridine system contrasts with tricyclic spiro scaffolds (e.g., spiro[chromane-2,4′-piperidine]-4(3H)-one), which incorporate fused chromane and piperidine rings .

- Heteroatoms: Unlike sulfur-containing thienopyrimidines (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one) , the target compound lacks sulfur but shares nitrogen-rich heterocyclic features with pyrimidinediones (e.g., KTPS1/KTPS2) .

- Substituents: The hydroxyl and imino groups in the target compound differ from the tert-butyl or furanyl substituents in analogs like KTPS1 and 4k .

Pharmacological Activities

- Pyrimidinediones: KTPS1 and KTPS2 show potent antibacterial effects against Mycobacterium tuberculosis (IC₅₀: 8.04–17.1 μM) via non-targeted mechanisms, including thymidine monophosphate kinase (mtTMPK) inhibition .

- Thienopyrimidines: While specific activities are undisclosed, their synthesis with high yields (e.g., 4k at 82%) suggests optimization for bioactivity screening .

Research Findings and Gaps

- Structural Uniqueness: The target compound’s imino and hydroxyl groups differentiate it from spiro, pyrimidinedione, and thienopyrimidine analogs, which prioritize carbonyl or sulfur moieties for activity .

- Activity Gaps: Unlike well-studied spiro and pyrimidinedione derivatives, the target compound’s pharmacological profile remains underexplored.

- Synthesis Scalability : Industrial production of the target compound contrasts with lab-scale syntheses of analogs, suggesting its utility as a building block for downstream modifications .

Biological Activity

Overview of 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one

This compound is a heterocyclic compound that belongs to the pteridine family. Its structure features a hexahydro pteridine ring system with an imino group and a hydroxyl group at specific positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research has indicated that compounds within the pteridine family exhibit antimicrobial properties. Studies have shown that derivatives of pteridines can inhibit the growth of various bacterial strains. For instance, certain pteridine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate metabolism.

Anticancer Activity

Pteridine derivatives have also been explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways. For example:

- Mechanism of Action : Pteridine derivatives may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

- Case Studies : Research has shown that specific pteridine analogs can reduce tumor growth in animal models by inducing cell cycle arrest and apoptosis.

Neuroprotective Effects

There is emerging evidence suggesting that certain pteridine compounds may exert neuroprotective effects. These effects are thought to be mediated by:

- Antioxidant Activity : Pteridine derivatives can scavenge free radicals and reduce oxidative stress.

- Neurotransmitter Modulation : Some compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Summary of Biological Activities

Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pteridine derivatives against Staphylococcus aureus and Escherichia coli.

- Cancer Research : In vitro studies have shown that specific analogs can significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells).

- Neuroprotection : Research in Neuroscience Letters indicated that certain pteridine compounds could protect neuronal cells from oxidative damage induced by toxins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one, and how can yields be improved?

- Methodology : Begin with cyclocondensation reactions using substituted pteridine precursors under controlled temperature (e.g., reflux in ethanol or THF). Monitor reaction progress via TLC and optimize catalyst systems (e.g., acidic or basic conditions). For yield improvement, employ purification techniques like column chromatography or recrystallization, as demonstrated in analogous hexahydro-pteridine syntheses .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical confirmation) and infrared (IR) spectroscopy to verify functional groups (e.g., imino and hydroxyl groups). High-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities in tautomeric forms, as applied to structurally related thieno-pyrimidones .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodology : Conduct accelerated stability studies by exposing the compound to varying pH buffers (pH 2–12) and temperatures (4°C to 60°C). Monitor degradation via HPLC-UV at timed intervals. Compare degradation products with synthetic standards to identify instability mechanisms, as outlined in safety protocols for labile heterocycles .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s bioactivity or reactivity?

- Methodology : Link research to molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities with biological targets. Pair this with density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, as seen in analogous pyrimidine derivatives . Theoretical frameworks like frontier molecular orbital theory can rationalize regioselectivity in derivatization reactions .

Q. How can contradictions in synthetic or spectroscopic data be resolved?

- Methodology : Reconcile conflicting data by cross-validating results with alternative techniques. For example, if NMR suggests tautomerism, use variable-temperature NMR or isotopic labeling to confirm dynamic equilibria. Compare experimental IR spectra with computational simulations (e.g., Gaussian 16) to resolve ambiguities in functional group assignments .

Q. What factorial design approaches are suitable for optimizing reaction parameters in derivatization studies?

- Methodology : Implement a 2³ factorial design to test variables such as solvent polarity, catalyst loading, and reaction time. Analyze main effects and interactions using ANOVA. For example, optimize Suzuki-Miyaura coupling reactions by varying Pd catalyst (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (DMSO vs. DMF), as applied to similar heterocycles .

Q. How can computational models predict the compound’s metabolic pathways or toxicity?

- Methodology : Use in silico tools like SwissADME or ProTox-II to predict ADME (absorption, distribution, metabolism, excretion) profiles and toxicity endpoints. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) and compare with structurally related compounds from databases like PubChem .

Q. What strategies enable the synthesis of novel analogs with enhanced properties?

- Methodology : Design analogs via isosteric replacement (e.g., substituting oxygen with sulfur) or ring functionalization. Employ cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce substituents at specific positions. Characterize analogs using combinatorial libraries and high-throughput screening, as demonstrated in imidazole and pyrimidine derivatization .

Methodological Notes

- Data Interpretation : When analyzing spectral contradictions, prioritize reproducibility across multiple batches and validate with independent techniques (e.g., X-ray vs. NMR) .

- Theoretical Alignment : Explicitly connect experimental outcomes to hypotheses derived from conceptual frameworks (e.g., electronic effects in reaction mechanisms) to ensure scientific rigor .

- Ethical Compliance : Follow hazard mitigation protocols (e.g., fume hood use, waste disposal) as per safety data sheets for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.